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This technical guide provides a comprehensive overview of the spectroscopic data for 4-
oxobutanoic acid (also known as succinic semialdehyde), a key intermediate in metabolic

pathways. The document is intended for researchers, scientists, and professionals in the fields

of drug development and analytical chemistry, offering a centralized resource for the

compound's spectral characteristics.

Introduction
4-Oxobutanoic acid (C₄H₆O₃, Molecular Weight: 102.09 g/mol ) is a naturally occurring

aldehydic acid.[1] It plays a crucial role as a metabolite in various biological systems.[1]

Accurate and detailed spectroscopic data are essential for its identification, quantification, and

characterization in complex biological matrices. This guide presents a summary of its Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with

detailed experimental protocols for data acquisition.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 4-oxobutanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for 4-Oxobutanoic Acid
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Chemical Shift (ppm) Multiplicity Assignment

9.67 Singlet -CHO

2.73 Triplet -CH₂-CHO

2.48 Triplet -CH₂-COOH

Solvent: D₂O, Frequency: 600 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data for 4-Oxobutanoic Acid

Chemical Shift (ppm) Assignment

~200+ -CHO

~180 -COOH

~40 -CH₂-CHO

~30 -CH₂-COOH

Solvent: H₂O, Frequency: 125 MHz

Infrared (IR) Spectroscopy
Table 3: Characteristic IR Absorption Bands for 4-Oxobutanoic Acid

Wavenumber (cm⁻¹)
Functional Group
Assignment

Description

3300-2500 O-H (Carboxylic Acid) Broad

~2720 C-H (Aldehyde) Moderate

~1710 C=O (Carboxylic Acid) Strong

~1725 C=O (Aldehyde) Strong

Mass Spectrometry (MS)
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Table 4: Key Mass Spectrometry Data for 4-Oxobutanoic Acid

m/z Value Interpretation

102.03 [M]⁺ (Molecular Ion)

85 [M-OH]⁺

57 [M-COOH]⁺

Data obtained from GC-MS analysis.[1]

Experimental Protocols
The following are generalized experimental protocols for acquiring the spectroscopic data

presented in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of 4-oxobutanoic acid is dissolved in 0.5-0.7

mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) in a standard 5 mm

NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR

spectrometer.

¹H NMR Data Acquisition: Spectra are acquired with a spectral width of approximately 16

ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an

adequate signal-to-noise ratio.

¹³C NMR Data Acquisition: Spectra are acquired with a spectral width of approximately 250

ppm, a relaxation delay of 2-5 seconds, and a larger number of scans to compensate for the

lower natural abundance of the ¹³C isotope.

Data Processing: The resulting free induction decays (FIDs) are Fourier transformed, and the

spectra are phase and baseline corrected. Chemical shifts are reported in parts per million

(ppm) relative to an internal standard (e.g., tetramethylsilane - TMS).
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Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is

commonly employed. A small amount of the powdered sample is placed directly onto the

ATR crystal.

Instrumentation: FT-IR spectra are recorded on an FT-IR spectrometer equipped with a

diamond ATR accessory.

Data Acquisition: Spectra are collected in the range of 4000-400 cm⁻¹ with a resolution of 4

cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to sample analysis.

Data Processing: The sample spectrum is ratioed against the background spectrum to

produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent,

such as methanol or acetonitrile.

Instrumentation: Mass spectra are obtained using a mass spectrometer with an electrospray

ionization (ESI) or electron ionization (EI) source, often coupled with a separation technique

like gas chromatography (GC) or liquid chromatography (LC).

Data Acquisition: The sample solution is introduced into the ion source. Mass spectra are

acquired in positive or negative ion mode over a mass-to-charge (m/z) range appropriate for

the compound's molecular weight.

Data Processing: The acquired mass spectra are analyzed to determine the molecular ion

peak and to identify characteristic fragment ions.

Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic

analysis of 4-oxobutanoic acid.
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Caption: Workflow for the spectroscopic analysis of 4-oxobutanoic acid.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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